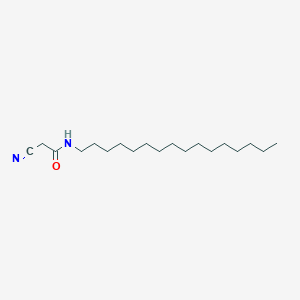
beta-D-Galactopyranosylphenyl isothiocyanate
Descripción general
Descripción
Beta-D-Galactopyranosylphenyl isothiocyanate is a compound suitable for the preparation of neoglycoproteins . It is a synthetic (organic) compound with a molecular formula of C13H15NO6S .
Molecular Structure Analysis
The empirical formula for beta-D-Galactopyranosylphenyl isothiocyanate is C13H15NO6S . Its molecular weight is 313.33 .Physical And Chemical Properties Analysis
Beta-D-Galactopyranosylphenyl isothiocyanate is a powder form compound . It is stored at 2-8°C . More specific physical and chemical properties are not detailed in the sources retrieved.Aplicaciones Científicas De Investigación
Preparation of Neoglycoproteins
Beta-D-Galactopyranosylphenyl isothiocyanate is a compound suitable for the preparation of neoglycoproteins . Neoglycoproteins are proteins that have been chemically modified to have carbohydrates attached to them. They are used in a variety of research applications, including the study of protein-carbohydrate interactions and the development of vaccines.
Psychrophilic β-D-Galactosidases Applications
Psychrophilic β-D-Galactosidases, which can utilize beta-D-Galactopyranosylphenyl isothiocyanate, have a wide variety of applications . These include the pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation. Recently, psychrophile enzymes are also used in cleaning contact lenses .
Plant Chemical Defense
The compound 2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol, which is similar to beta-D-Galactopyranosylphenyl isothiocyanate, has been found to play a role in plant chemical defense . Research has shown that the controlled hydroxylation of diterpenoids, which are similar compounds, can allow for plant chemical defense without causing toxicity to the plant itself .
Inhibition of Herbivore Sphingolipid Biosynthesis
The defensive function of diterpenes, which are similar to 2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol, is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products . This suggests that similar compounds could potentially be used in pest control applications.
Potential Use in Biotechnology
The unique properties of these compounds, including their ability to function at low temperatures and their role in plant defense, suggest that they could have potential applications in biotechnology . For example, they could be used to develop new methods for pest control or to improve the efficiency of industrial processes that operate at low temperatures .
Mecanismo De Acción
While the specific mechanism of action for beta-D-Galactopyranosylphenyl isothiocyanate is not detailed in the sources retrieved, isothiocyanates in general are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400419 | |
| Record name | beta-D-Galactopyranosylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Galactopyranosylphenyl isothiocyanate | |
CAS RN |
20721-62-4 | |
| Record name | beta-D-Galactopyranosylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Galactopyranosylphenylisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane](/img/structure/B1621908.png)





![1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621919.png)
![3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1621922.png)

